molecular formula C15H13F3N2O2S B2414332 N-(2-furylmethyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide CAS No. 478067-86-6

N-(2-furylmethyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide

Cat. No. B2414332
CAS RN: 478067-86-6
M. Wt: 342.34
InChI Key: NXHZPCLTOGDBIE-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide, also known as KAT II inhibitor, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a selective inhibitor of kynurenine aminotransferase II (KAT II), an enzyme that plays a key role in the metabolism of the amino acid tryptophan. In

Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Alizadeh et al. (2007) detailed an effective route to synthesize functionalized nicotinamide and isonicotinamide derivatives, highlighting the chemical versatility of compounds similar to N-(2-furylmethyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide (Alizadeh, Oskueyan, & Rostamnia, 2007).

Molecular Conformations and Supramolecular Structures

  • Gomes et al. (2013) investigated the molecular conformations of N-alkyl-2-(methylsulfanyl)nicotinamide derivatives, which are structurally related to N-(2-furylmethyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide, providing insights into their chemical behavior and potential applications (Gomes et al., 2013).

Potential in Aroma Chemistry

  • Müller et al. (2006) explored the synthesis of covalent conjugates involving 2-furfurylthiol, a compound structurally related to N-(2-furylmethyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide, which could have implications in understanding aroma staling in coffee (Müller, Hemmersbach, van't Slot, & Hofmann, 2006).

Fungicidal Activity

  • Wu et al. (2022) reported on the design, synthesis, and fungicidal activity of N-(thiophen-2-yl) nicotinamide derivatives, which are related to the compound , demonstrating potential applications in agriculture (Wu et al., 2022).

DNA Repair and Cell Differentiation

  • Berger and Sikorski (1980) discussed how nicotinamide stimulates DNA repair in human lymphocytes, suggesting potential therapeutic applications (Berger & Sikorski, 1980).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(3,4,4-trifluorobut-3-enylsulfanyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O2S/c16-12(13(17)18)5-8-23-15-11(4-1-6-19-15)14(21)20-9-10-3-2-7-22-10/h1-4,6-7H,5,8-9H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHZPCLTOGDBIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SCCC(=C(F)F)F)C(=O)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-furylmethyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide

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